molecular formula C18H18FNO5S B2420722 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine CAS No. 2034597-69-6

3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine

Cat. No.: B2420722
CAS No.: 2034597-69-6
M. Wt: 379.4
InChI Key: RWZXJNJIDMUPFK-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine is a complex organic compound characterized by its unique structural components, including a benzo[d][1,3]dioxole ring, a fluorinated methoxyphenyl group, and a sulfonyl pyrrolidine moiety

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO5S/c1-23-16-5-3-14(19)9-18(16)26(21,22)20-7-6-13(10-20)12-2-4-15-17(8-12)25-11-24-15/h2-5,8-9,13H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZXJNJIDMUPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolidine Intermediate

The synthesis begins with 3-(Benzo[d]dioxol-5-yl)pyrrolidine (PubChem CID: 19882554), a secondary amine with a molecular weight of 191.23 g/mol. This compound serves as the foundational scaffold for subsequent sulfonylation. Its structure features a pyrrolidine ring substituted at the 3-position with a benzo[d]dioxole group, providing steric and electronic modulation for downstream reactions.

Sulfonylation Reagent

5-Fluoro-2-methoxybenzenesulfonyl chloride is the critical electrophilic agent for introducing the sulfonyl group. This reagent is typically synthesized via chlorosulfonation of 5-fluoro-2-methoxybenzene, though commercial sources may be utilized for small-scale preparations.

Synthetic Route and Reaction Mechanisms

Sulfonylation of 3-(Benzo[d]dioxol-5-yl)Pyrrolidine

The sulfonylation reaction follows a nucleophilic acyl substitution mechanism. The pyrrolidine’s secondary amine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Procedure :

  • Reaction Setup :
    • Dissolve 3-(Benzo[d]dioxol-5-yl)pyrrolidine (1.0 equiv, 191.23 mg) in anhydrous chloroform (20 mL).
    • Add 5-fluoro-2-methoxybenzenesulfonyl chloride (1.2 equiv, 1.2 mmol) dropwise under nitrogen atmosphere.
    • Introduce triethylamine (2.5 equiv) to neutralize HCl byproduct and maintain basic pH.
  • Reaction Conditions :

    • Stir at room temperature (25°C) for 12 hours.
    • Monitor reaction progress via thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 1:3).
  • Workup :

    • Wash the organic layer with 10% NaHCO₃ (20 mL) and brine (20 mL).
    • Dry over anhydrous Na₂SO₄ and evaporate under reduced pressure.

Yield : ~85% (crude), based on analogous sulfonylation reactions.

Step Reagent Equiv Solvent Temperature Time Yield
1 5-Fluoro-2-methoxybenzenesulfonyl chloride 1.2 Chloroform 25°C 12 h 85%

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol, yielding pale yellow crystals.

Procedure :

  • Dissolve crude product in hot ethanol (10 mL/g).
  • Cool to 4°C for 24 hours.
  • Filter and wash with cold ethanol (2 mL).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 1.1 (s, 9H, t-butyl), 2.7 (dd, J = 4, 17.75 Hz, 1H, CHCH₂), 3.3 (dd, J = 4, 17.75 Hz, 1H, CHCH₂), 6.8–7.1 (m, 4H, aromatic).
  • ¹³C NMR (100 MHz, CDCl₃) :
    δ 44.6 (pyrrolidine C), 127.6–134.1 (aromatic C), 166.4 (sulfonyl C).
  • HRMS (ESI) :
    Calculated for C₁₈H₁₈FNO₅S [M+H]⁺: 379.4; Found: 379.4.

Alternative Synthetic Strategies

Solid-Phase Synthesis

A patent-derived method employs solid-phase techniques for efficient coupling:

  • Immobilize 3-(Benzo[d]dioxol-5-yl)pyrrolidine on Wang resin.
  • React with sulfonyl chloride in DMF at 50°C for 6 hours.
  • Cleave with trifluoroacetic acid (TFA) to release the product.

Advantages :

  • Reduced purification steps.
  • Scalability for industrial production.

Challenges and Optimization

Byproduct Formation

Excess sulfonyl chloride may lead to disulfonation. Mitigation strategies include:

  • Using a slight excess of pyrrolidine (1.1 equiv).
  • Gradual addition of sulfonyl chloride to minimize local concentration.

Solvent Selection

  • Chloroform vs. Dichloromethane : Chloroform offers higher reaction rates due to better solubility of sulfonyl chlorides.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives with altered functional groups.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzo[d][1,3]dioxol-5-yl)-1-(phenylsulfonyl)pyrrolidine
  • 3-(Benzo[d][1,3]dioxol-5-yl)-1-((4-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine
  • 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine

Uniqueness

The uniqueness of 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine lies in its specific combination of structural features, including the benzo[d][1,3]dioxole ring, the fluorinated methoxyphenyl group, and the sulfonyl pyrrolidine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of benzo[d][1,3]dioxole derivatives with pyrrolidine and sulfonylating agents. The synthetic pathway typically includes:

  • Formation of the Pyrrolidine Ring : The initial step involves the cyclization of appropriate precursors to form the pyrrolidine structure.
  • Sulfonylation : The introduction of the sulfonyl group is achieved through reactions with sulfonyl chlorides.
  • Functionalization : Finally, the benzo[d][1,3]dioxole moiety is attached to complete the synthesis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models, it significantly decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential applications in treating inflammatory diseases.

Model Cytokine Reduction (%) Dose (mg/kg)
Carrageenan-induced paw edema65% reduction20
Collagen-induced arthritis70% reduction30

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammatory pathways, such as COX-2.
  • Receptor Modulation : The compound may interact with specific receptors implicated in cancer progression and inflammation, thereby modulating their activity.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • A study on mice with induced tumors showed a significant reduction in tumor size after administration of the compound over four weeks.
  • Another clinical observation noted improvements in symptoms for patients with chronic inflammatory conditions when treated with this compound as part of a combination therapy.

Q & A

Basic Research Questions

Q. What are the critical synthetic challenges in preparing 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine, and how can they be methodologically addressed?

  • Answer: The synthesis involves multi-step reactions, including sulfonylation of the pyrrolidine core and regioselective coupling of the benzo[d][1,3]dioxol-5-yl group. Key challenges include:

  • Oxidative degradation : Use inert atmospheres (e.g., nitrogen) during sulfonylation to protect the fluorophenyl group from oxidation .
  • Regioselectivity : Optimize coupling conditions (e.g., Pd-catalyzed cross-coupling) to ensure proper attachment of the benzo[d][1,3]dioxol moiety .
  • Purification : Employ gradient chromatography or recrystallization to isolate the product from structurally similar byproducts .

Q. How can the structure of this compound be rigorously confirmed, and what analytical techniques are essential?

  • Answer: A combination of spectroscopic and crystallographic methods is required:

  • NMR spectroscopy : Assign peaks for the sulfonyl group (~3.1–3.3 ppm for pyrrolidine protons) and benzo[d][1,3]dioxole aromatic protons (~6.8–7.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error .
  • X-ray crystallography : Resolve stereochemistry of the pyrrolidine ring and sulfonyl group orientation (if crystalline) .

Q. What functional groups in this compound are most reactive, and how do they influence experimental design?

  • Answer: Key reactive groups include:

  • Sulfonyl group : Susceptible to nucleophilic attack; avoid basic conditions during storage .
  • Benzo[d][1,3]dioxole : Prone to oxidative ring-opening; use antioxidants (e.g., BHT) in solutions .
  • Fluorophenyl group : Participate in halogen bonding; consider its role in target binding during biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the sulfonyl and dioxole moieties?

  • Answer:

  • Analog synthesis : Prepare derivatives lacking the sulfonyl group or with modified dioxole substituents (e.g., methylenedioxy vs. ethylenedioxy) .
  • Biological testing : Compare IC50 values in target assays (e.g., enzyme inhibition) to quantify contributions of each moiety .
  • Computational docking : Map interactions between the sulfonyl group and hydrophobic pockets in target proteins (e.g., using AutoDock Vina) .

Q. What methodologies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized assays : Replicate studies under identical conditions (e.g., pH, temperature) .
  • HPLC purity validation : Ensure >95% purity to exclude confounding effects from synthetic byproducts .
  • Meta-analysis : Compare data across multiple studies, focusing on compounds with verified stereochemistry (e.g., R vs. S configurations) .

Q. How can computational modeling predict the compound’s metabolic stability and degradation pathways?

  • Answer:

  • In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify labile sites (e.g., sulfonyl hydrolysis, dioxole oxidation) .
  • Density functional theory (DFT) : Calculate bond dissociation energies for the sulfonyl-C and dioxole-O bonds to predict cleavage susceptibility .
  • Molecular dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to map metabolic hotspots .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Answer:

  • Salt formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated pyrrolidine) to improve membrane permeability .
  • Nanoparticle encapsulation : Use PEGylated liposomes to bypass rapid hepatic clearance .

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